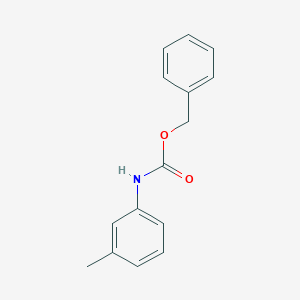
benzyl N-(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(3-methylphenyl)carbamate, also known as benzyl carbamate or simply BnOC, is a white crystalline powder that is commonly used in various scientific research applications. It is a carbamate derivative that has been widely studied for its unique properties and potential uses in the field of chemistry and biology. In
Applications De Recherche Scientifique
Benzyl N-(3-methylphenyl)carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate for enzymatic reactions. It has also been studied for its potential use as an insecticide and as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the body, which can cause a variety of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate are complex and varied. In general, it has been shown to have both stimulatory and inhibitory effects on the nervous system, depending on the dose and route of administration. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzymatic reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it can be toxic in high doses and may require special handling and disposal procedures.
Orientations Futures
There are many potential future directions for research on benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate. One area of interest is its use as a therapeutic agent in the treatment of cancer and other diseases. It may also have potential applications in the development of new insecticides and other agricultural products. Additionally, further research is needed to better understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications.
Méthodes De Synthèse
Benzyl N-(3-methylphenyl)carbamate can be synthesized through a variety of methods, including the reaction of benzyl N-(3-methylphenyl)carbamate chloride and potassium cyanate, as well as the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate and 3-methylphenylamine. The latter method is the most commonly used and involves the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate with 3-methylphenylamine in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
108716-18-3 |
|---|---|
Nom du produit |
benzyl N-(3-methylphenyl)carbamate |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
benzyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
AJVROOATBDTSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
Carbanilic acid, m-methyl-, benzyl ester (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



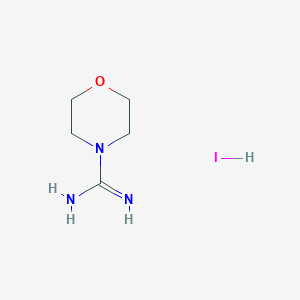
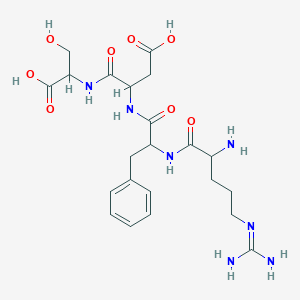
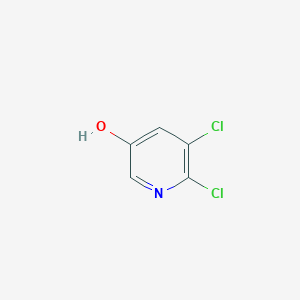

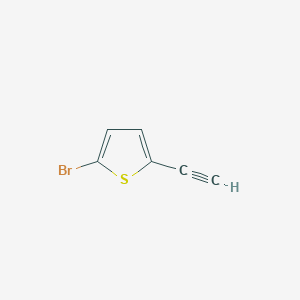
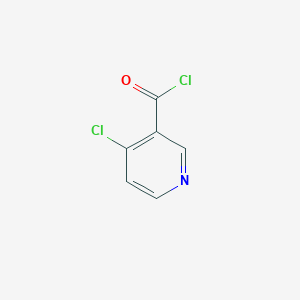
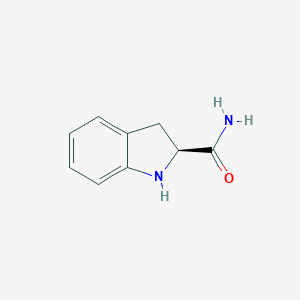
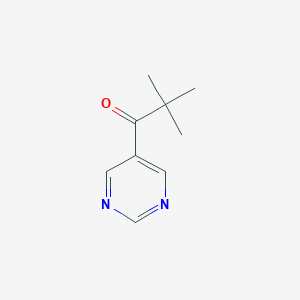
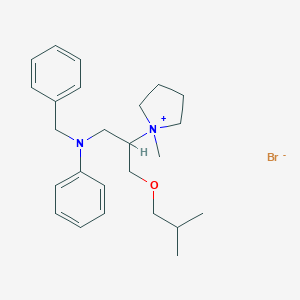
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
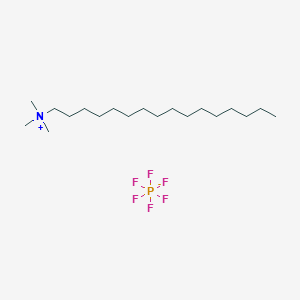
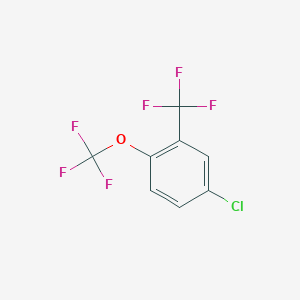
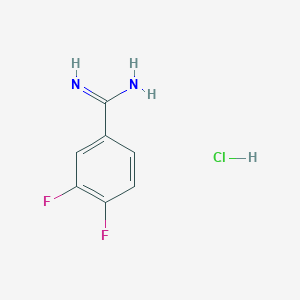
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)